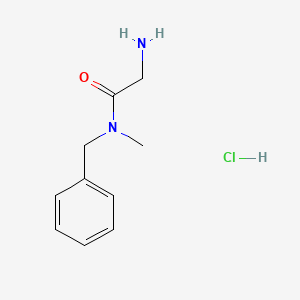

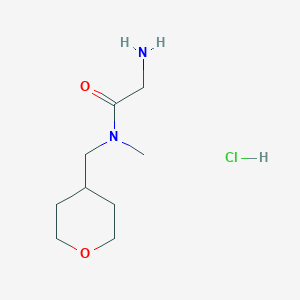

![molecular formula C8H7N3O2 B1525319 Ácido 3-amino-1H-pirrolo[3,2-b]piridina-6-carboxílico CAS No. 1190313-05-3](/img/structure/B1525319.png)

Ácido 3-amino-1H-pirrolo[3,2-b]piridina-6-carboxílico

Descripción general

Descripción

“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a compound that has been studied for its potential in cancer therapy, specifically targeting the fibroblast growth factor receptors (FGFRs) .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid”, involves chemical modifications to increase inhibitory activity against JAK3 . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Aplicaciones Científicas De Investigación

Inhibidores del receptor del factor de crecimiento de fibroblastos

El compuesto se ha utilizado en el diseño y síntesis de derivados que actúan como potentes inhibidores de los receptores del factor de crecimiento de fibroblastos (FGFR) . Los FGFR juegan un papel esencial en varios tipos de tumores, lo que los convierte en un objetivo atractivo para la terapia contra el cáncer . Los derivados han mostrado actividades potentes contra FGFR1, 2 y 3 .

Tratamiento de la hiperglucemia y trastornos relacionados

El compuesto puede encontrar aplicación en la prevención y el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada, como la hiperglucemia y afecciones en las que dicha reducción de la glucosa en sangre es beneficiosa .

Síntesis de derivados de azaindol

El compuesto es un reactivo para la síntesis de derivados de azaindol, que se han utilizado como nuevos inhibidores de la acrosina .

Preparación de triazoles

El compuesto también es un reactivo para la preparación de triazoles mediante reacciones de heterociclización regioselectivas .

Desarrollo de herbicidas miméticos de auxinas

Se ha informado que los derivados del ácido indol-3-carboxílico, que pueden sintetizarse a partir del compuesto, tienen actividad herbicida . Estos derivados actúan como antagonistas de la proteína receptora de auxinas TIR1, y han mostrado efectos de inhibición de buenos a excelentes en las raíces y los brotes tanto de la colza dicotiledónea como de la hierba de jardín monocotiledónea .

Compuestos biológicamente activos para el tratamiento de diversos trastornos

Los derivados del indol, que pueden sintetizarse a partir del compuesto, se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano .

Fármacos anticancerosos

Las pirrolopiridinas ('azaindoles'), que pueden sintetizarse a partir del compuesto, se han utilizado ampliamente en el descubrimiento de fármacos . Entre los ejemplos más destacados se pueden mencionar los fármacos anticancerígenos recientemente registrados venetoclax y vemurafenib, un agente anti-VIH BMS-378806, un compuesto antimicobacteriano y un agente potencial para el tratamiento de déficits cognitivos .

Inhibidores de JAK3

La estructura del compuesto se ha utilizado para mejorar la actividad inhibitoria hacia JAK3, una proteína que juega un papel crítico en la función del sistema inmunológico .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid results in the disruption of these downstream effects .

Pharmacokinetics

It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .

Result of Action

The molecular and cellular effects of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid’s action include the inhibition of cell proliferation and induction of apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Análisis Bioquímico

Biochemical Properties

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with tumor progression.

Cellular Effects

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid influences various cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its role in modulating cellular functions.

Molecular Mechanism

At the molecular level, 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid exerts its effects through binding interactions with FGFRs. Upon binding to the receptors, the compound inhibits their autophosphorylation, thereby preventing the activation of downstream signaling pathways . This inhibition disrupts cellular processes such as proliferation, migration, and survival, which are critical for cancer progression. The compound’s ability to induce apoptosis in cancer cells is also linked to its modulation of gene expression related to cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid have been observed over various time points. The compound’s stability and degradation profile are essential for its long-term efficacy. Studies have shown that the compound maintains its inhibitory activity against FGFRs over extended periods, with significant effects observed within 24 hours of treatment . Long-term studies are necessary to fully understand its stability and potential degradation products.

Dosage Effects in Animal Models

The effects of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is involved in metabolic pathways related to its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism. Understanding these pathways is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, which are critical for its therapeutic efficacy . The compound’s ability to penetrate cellular membranes and reach intracellular targets is a key factor in its bioavailability.

Subcellular Localization

The subcellular localization of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDZOCFHIQYVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223149 | |

| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190313-05-3 | |

| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

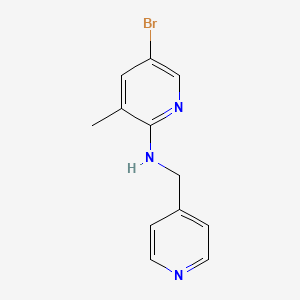

![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)

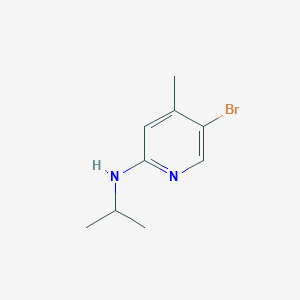

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)

![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)

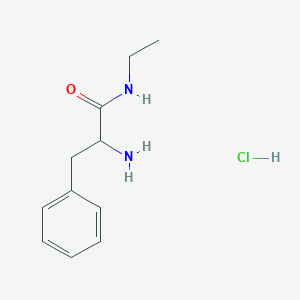

![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)

![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)

![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)

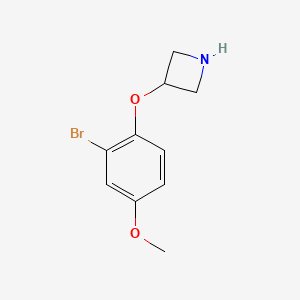

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)